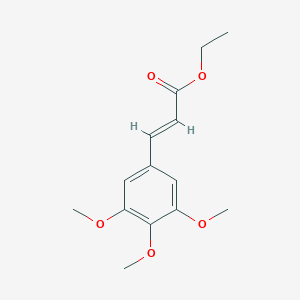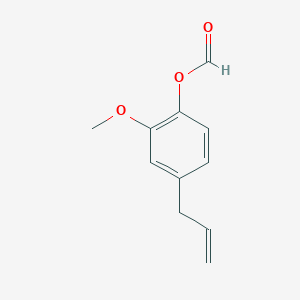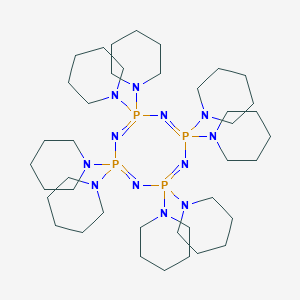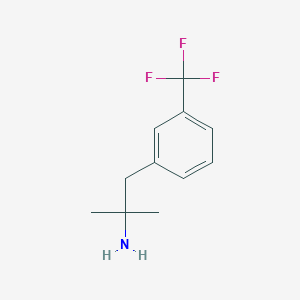
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as DMPEA. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DMPEA has potential applications in various fields of scientific research. It has been studied for its potential use as a precursor in the synthesis of novel compounds with pharmaceutical properties. DMPEA has also been studied for its potential use in the synthesis of fluorescent dyes for imaging applications. Additionally, DMPEA has been studied for its potential use in the synthesis of polymers with unique properties.
Mecanismo De Acción
DMPEA acts as a monoamine oxidase inhibitor (MAOI) in the human body. MAOIs are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAOIs, DMPEA increases the concentration of these neurotransmitters in the brain. This can result in various physiological and psychological effects.
Efectos Bioquímicos Y Fisiológicos
DMPEA has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia in mice. Additionally, DMPEA has been shown to increase the release of dopamine and serotonin in the brain. These effects are similar to those observed with other MAOIs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. Additionally, DMPEA has been shown to have a high affinity for the MAO enzyme. However, DMPEA also has several limitations. It is unstable in the presence of air and moisture, which can make it difficult to handle. Additionally, DMPEA has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on DMPEA. One potential direction is the synthesis of novel compounds using DMPEA as a precursor. Additionally, DMPEA could be used in the synthesis of polymers with unique properties. There is also potential for DMPEA to be used in the development of novel imaging agents for medical applications. Further research is needed to fully understand the potential applications of DMPEA in these fields.
Propiedades
Número CAS |
1645-09-6 |
|---|---|
Nombre del producto |
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- |
Fórmula molecular |
C11H14F3N |
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
Clave InChI |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
SMILES canónico |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Otros números CAS |
1645-09-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

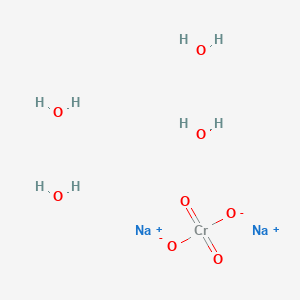
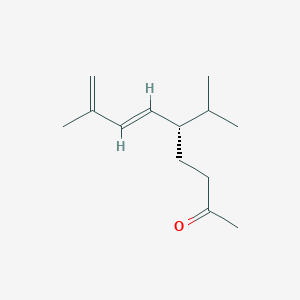

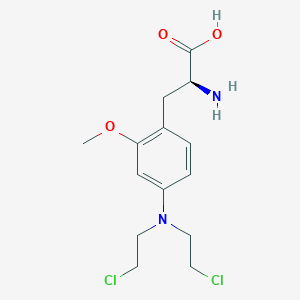
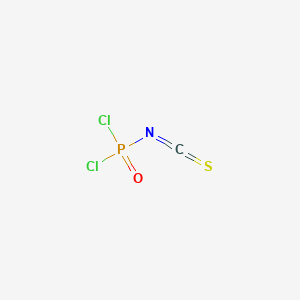
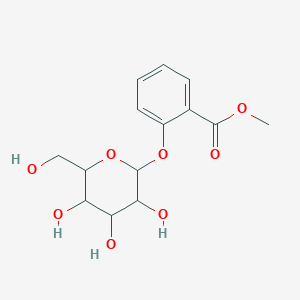
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)

